molecular formula C25H30F3N3O3 B032949 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile CAS No. 885340-13-6

2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile

Cat. No.: B032949
CAS No.: 885340-13-6
M. Wt: 477.5 g/mol
InChI Key: BJOFTYXQHZTKMG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 885340-13-6) is a key intermediate in synthesizing Silodosin (KMD-3213), a selective α1a-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . Structurally, it features:

  • A 2,3-dihydroindole core with a nitrile group at position 5.
  • A (2R)-configured propylamine side chain at position 5, bearing a 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino group.
  • A 3-hydroxypropyl substituent at position 1.

Its molecular formula is C25H30F3N3O3, with a molecular weight of 477.52 g/mol . The compound is synthesized via hydrolysis of its benzoate ester intermediate (e.g., 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate) using oxalic acid, followed by purification .

Properties

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O3/c1-18(30-8-12-33-22-5-2-3-6-23(22)34-17-25(26,27)28)13-19-14-20-7-10-31(9-4-11-32)24(20)21(15-19)16-29/h2-3,5-6,14-15,18,30,32H,4,7-13,17H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFTYXQHZTKMG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile (CAS Number: 885340-13-6) is a complex organic compound primarily recognized as an impurity in the synthesis of Silodosin, an α1A-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH). This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H30F3N3O3
Molecular Weight477.52 g/mol
Purity>95% (HPLC)
Storage Temperature+4°C
SolubilitySlightly soluble in chloroform, ethyl acetate, and methanol

The biological activity of this compound is closely linked to its role as an impurity in Silodosin synthesis. Silodosin selectively blocks α1A-adrenoceptors in the prostate and bladder neck, leading to relaxation of smooth muscle and alleviation of urinary symptoms associated with BPH. The structural similarities suggest that this compound may exhibit similar pharmacological properties.

Biological Activity and Pharmacology

Research indicates that compounds with similar structures can influence various biological pathways:

Case Studies

While direct case studies on 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-... are scarce due to its classification as an impurity, related research provides insights into its potential effects:

  • Study on Silodosin : Clinical trials have demonstrated that Silodosin significantly improves urinary symptoms in men with BPH. The presence of impurities like 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-... may not significantly alter the efficacy but could impact safety profiles due to unknown interactions.
  • Indole Derivative Research : Other indole-based compounds have been studied for their anti-inflammatory and anti-cancer properties. For instance, a study highlighted the ability of indole derivatives to induce apoptosis in cancer cells through various pathways.

Scientific Research Applications

Role as an Impurity in Drug Synthesis

Silodosin Production : The primary application of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-... is its role as an impurity in the synthesis of Silodosin. Understanding and controlling impurities is crucial in pharmaceutical manufacturing to ensure drug safety and efficacy. The presence of this compound in Silodosin formulations necessitates rigorous analytical methods to quantify and characterize impurities to meet regulatory standards.

Mechanistic Studies

Pharmacological Research : Research involving this compound can provide insights into the pharmacodynamics and pharmacokinetics of Silodosin. By studying how this impurity interacts with biological systems, researchers can better understand the mechanisms of action of α1A-adrenoceptor antagonists and their effects on smooth muscle relaxation in the prostate.

Development of Analytical Methods

Quality Control : The identification and quantification of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-...] are essential for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed techniques for analyzing this compound during the production of Silodosin to ensure compliance with safety regulations.

Structure-Activity Relationship (SAR) Studies

Drug Design : The structural characteristics of this compound can be leveraged in SAR studies to design new derivatives with improved efficacy or reduced side effects. By modifying functional groups or substituents on the indole ring or hydroxypropyl chain, researchers can explore new therapeutic candidates that may offer better selectivity or potency against specific targets.

Case Study 1: Impurity Profiling in Silodosin Formulations

In a study published by a pharmaceutical research group, the impurity profile of Silodosin was examined using advanced chromatographic techniques. The study highlighted the significance of monitoring the levels of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-...] throughout various stages of synthesis and formulation to ensure patient safety and drug efficacy.

Case Study 2: Pharmacokinetic Studies

Another research effort focused on the pharmacokinetic behavior of Silodosin and its impurities, including 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-...]. The findings indicated that while the primary drug exhibited predictable absorption and distribution profiles, the impurity's impact on metabolism was minimal but required further investigation to rule out any potential adverse effects.

Chemical Reactions Analysis

Nitrile Group (-C≡N)

The nitrile group is highly polar and reactive, participating in:

  • Hydrolysis : Under acidic/basic conditions, it forms carboxylic acids or amides. R C NH3O+/OHR COOHorR CONH2\text{R C N}\xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-}\text{R COOH}\quad \text{or}\quad \text{R CONH}_2 This reaction is critical to avoid nitrile impurity formation during Silodosin synthesis .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts nitriles to primary amines.

Amino Group (-NH-)

The secondary amine in the side chain can undergo:

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form tertiary amines or amides.
  • Oxidation : Susceptible to oxidation by peroxides or metal oxides, forming nitroxides.

Hydroxyl Group (-OH)

The 3-hydroxypropyl group may participate in:

  • Esterification : Reaction with carboxylic acids/anhydrides (e.g., acetic anhydride).
  • Oxidation : Conversion to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

Ether Linkage (-O-)

The trifluoroethoxy-phenoxy ether is generally stable but can undergo cleavage under extreme acidic conditions (e.g., HI) .

Stability and Degradation Pathways

Stability studies indicate the compound should be stored at 2–8°C to prevent degradation . Key degradation pathways include:

  • Hydrolytic Degradation :
    • Nitrile → Amide (in aqueous media).
    • Predicted pKa: 14.84 ± 0.10, indicating susceptibility to base-catalyzed hydrolysis .
  • Oxidative Degradation :
    • Hydroxypropyl group → Ketone (under oxidative stress).
  • Photodegradation :
    • Indole core may degrade under UV light, forming ring-opened products.
ConditionDegradation PathwayProducts
Acidic (pH < 3)Ether cleavage, nitrile hydrolysisPhenolic compounds, carboxylic acids
Basic (pH > 10)Amine oxidation, nitrile hydrolysisNitroxides, amides
High TemperatureDehydration of alcoholAlkene formation

Synthetic Modifications

The compound’s structure allows for targeted modifications:

  • Nitrile to Amide : Using H₂O₂/NaOH to produce Silodosin .
  • Side Chain Alteration : Replacing the trifluoroethoxy group with other substituents to study structure-activity relationships .

Analytical Characterization

Key spectral data for reaction monitoring:

  • MS (ESI) : m/z 477.2239 [M+H]⁺ .
  • ¹H NMR : Peaks at δ 1.2–1.4 (propyl CH₃), δ 3.2–3.8 (methylene groups), δ 6.8–7.2 (aromatic protons) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and pharmacological distinctions from analogous indole derivatives are outlined below:

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Molecular Formula Key Structural Features Pharmacological Target / Activity Source / Application
Target Compound C25H30F3N3O3 - 7-CN, 3-hydroxypropyl, (2R)-propylamine with trifluoroethoxy phenoxyethylamino group Intermediate for Silodosin (α1a-adrenoceptor antagonist) Silodosin synthesis intermediate
Silodosin (KMD-3213) C25H32F3N3O4 - 7-CONH2 instead of 7-CN Potent α1a-adrenoceptor antagonist (Ki = 0.036 nM for human α1a); 583-fold selectivity over α1b BPH treatment
Benzoate Ester Intermediate C32H34F3N3O4 - Benzoate ester at 3-hydroxypropyl (vs. free hydroxyl in target compound) Synthetic precursor; hydrolyzed to yield target compound Silodosin synthesis
1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide C25H30F3N3O4 - 7-Carboxamide (vs. 7-nitrile) Likely reduced α1a affinity compared to Silodosin; uncharacterized activity Structural analog with modified polar group
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C22H15FN2O2 - Fluoro substitution at indole C5; benzophenone carboxamide Antiproliferative activity (e.g., kinase inhibition); unrelated to adrenoceptors Anticancer research
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole C20H17NO4 - Fused naphthoindole core; ester and acetoxy groups No direct α1-adrenoceptor activity; exploratory synthetic compound Synthetic chemistry study

Key Findings

Role of Nitrile vs. Carboxamide :

  • The target compound’s 7-nitrile group is critical for synthetic progression to Silodosin (7-carboxamide). The nitrile group enhances reactivity during hydrolysis, while the carboxamide in Silodosin improves α1a binding via hydrogen bonding .

Stereochemical Specificity :

  • The (2R)-configuration of the propylamine side chain is essential for α1a selectivity. Racemic analogs show reduced potency and selectivity .

Trifluoroethoxy Phenoxy Group: The 2-(2,2,2-trifluoroethoxy)phenoxy moiety enhances lipophilicity and receptor affinity. Analogs with methoxy or ethoxy groups exhibit lower α1a binding .

Comparison with Non-Indole α1a Antagonists: Unlike tamsulosin (a sulfonamide-based α1a antagonist), the target compound’s indole core and hydroxypropyl group contribute to tissue-specific uptake in the prostate, minimizing cardiovascular side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

  • Answer : The synthesis involves multi-step organic reactions, including condensation and functional group transformations. For example, derivatives of indole carboxamide intermediates (e.g., KMD-3213) are synthesized via refluxing with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve high purity . Characterization should employ NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity. Purity assessment requires gradient elution HPLC with UV detection (λ = 254 nm) and quantification of residual solvents via gas chromatography .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

  • Answer : The compound is structurally related to KMD-3213, a selective α₁D-adrenoceptor antagonist. In vitro assays using rat tail artery models demonstrate its role in modulating vascular supersensitivity via receptor binding . Researchers should prioritize receptor-binding assays (e.g., competitive radioligand displacement) and functional studies (e.g., isolated tissue contraction) to validate target specificity .

Q. How can researchers design initial dose-response studies for this compound?

  • Answer : Employ a factorial design with logarithmic concentration ranges (e.g., 10⁻¹⁰ to 10⁻⁴ M) to assess efficacy and potency. Use positive controls (e.g., BMY 7378 for α₁D-adrenoceptors) and negative controls (vehicle-only groups). Statistical analysis should include nonlinear regression (e.g., Hill equation) to derive EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal intermediates and transition states. Machine learning models trained on experimental datasets (e.g., solvent polarity, catalyst loading) can narrow down conditions (e.g., temperature, pH) to reduce trial-and-error experimentation .

Q. How should contradictions in pharmacological data (e.g., conflicting receptor affinity results) be resolved?

  • Answer : Conduct meta-analysis of raw datasets to identify confounding variables (e.g., tissue-specific receptor isoforms, assay temperature). Validate findings using orthogonal methods:

  • Example : If α₁D-adrenoceptor affinity varies between studies, cross-validate with knockout models or siRNA-mediated receptor silencing .
  • Statistical tools : Principal component analysis (PCA) to cluster data outliers and Bayesian inference to quantify uncertainty .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

  • Answer : Use LC-MS/MS with stable isotope labeling to track metabolic products in hepatic microsomal assays. For degradation pathways, employ forced-stress studies (e.g., exposure to UV light, acidic/alkaline conditions) followed by QSAR modeling to correlate structural motifs with stability .

Methodological Resources

  • Experimental Design : Leverage statistical tools like Design of Experiments (DoE) to minimize trial runs while maximizing parameter coverage (e.g., Box-Behnken design for reaction optimization) .
  • Data Analysis : COMSOL Multiphysics integrates AI-driven simulations for process scalability, while Python/R libraries (e.g., RDKit, Scikit-learn) enable cheminformatics-driven property prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.